6-Chloro-7-nitroquinoxaline
Overview
Description
6-Chloro-7-nitroquinoxaline is a chemical compound with the molecular formula C8H4ClN3O2 . It is used for research and development purposes .
Synthesis Analysis
Quinoxaline derivatives, such as 6-Chloro-7-nitroquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline involves the condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of 6-Chloro-7-nitroquinoxaline is represented by the InChI code: 1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H . The molecular weight of this compound is 209.59 .Chemical Reactions Analysis
Quinoxaline and its derivatives have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .Physical And Chemical Properties Analysis
6-Chloro-7-nitroquinoxaline is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Fluorescent Whiteners for Polyester Fibers : 6-Acetamido-2-substituted quinoxaline derivatives, related to 6-Chloro-7-nitroquinoxaline, are shown to be potential fluorescent whiteners for polyester fibers, enhancing their brightness (Rangnekar & Tagdiwala, 1986).
Synthesis of s-Triazolo[3,4-a]quinoxaline : Displacement reactions of 2,3-dichloro-6-nitroquinoxaline with 1-methylpiperazine lead to the synthesis of s-triazolo[3,4-a]quinoxaline, a compound with potential applications in chemical synthesis (Nagarajan et al., 1986).
Crystal Structure Analysis : The crystal structure of 5-chloro-7-nitro-2,3-dihydroxyquinoxaline, a compound closely related to 6-Chloro-7-nitroquinoxaline, has been analyzed to reveal its keto form with aromatic carbon rings and strong N-H...O hydrogen bonds, contributing to our understanding of quinoxaline chemistry (Grabowski et al., 1977).
Antiparasitic Activity : Substituted nitroquinoxalin-2-ones have demonstrated moderate to high in vitro activity against Trichomonas vaginalis, a parasitic infection, highlighting their potential as antiparasitic agents (Ibáñez-Escribano et al., 2015).
Neuroscience Research : CNQX, a derivative of 6-Chloro-7-nitroquinoxaline, is a more potent and selective non-NMDA glutamate receptor antagonist, useful in studying synaptic transmission in various systems (Yamada et al., 1989).
Synthesis of Marine Alkaloids : A method for synthesizing marine alkaloids from a quinoline base, including derivatives of 6-Chloro-7-nitroquinoxaline, has been demonstrated, with potential pharmaceutical research applications (Roberts et al., 1996).
Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, related to 6-Chloro-7-nitroquinoxaline, exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Safety And Hazards
Future Directions
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
6-chloro-7-nitroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVENYEPMSTYETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352924 | |
Record name | 6-chloro-7-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-nitroquinoxaline | |
CAS RN |
109541-21-1 | |
Record name | 6-chloro-7-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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